

Unveiling the Properties of Nickel(II) Oxalate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Nickel oxalate dihydrate

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This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of nickel(II) oxalate dihydrate ($\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$). This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes critical processes and workflows, serving as an essential resource for professionals in research and development.

Physical and Chemical Properties

Nickel(II) oxalate dihydrate is a light green crystalline solid.^[1] It is an inorganic compound composed of a divalent nickel ion (Ni^{2+}) and an oxalate anion ($\text{C}_2\text{O}_4^{2-}$), with two water molecules of hydration.^[1] This compound is of significant interest in materials chemistry and catalysis, primarily as a precursor for the synthesis of nickel oxide (NiO) and pure metallic nickel.^[2]

General Properties

A summary of the general physical and chemical properties of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ is presented in the table below.

Property	Value	Reference
Chemical Formula	$\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$	[3]
Molecular Weight	182.76 g/mol	[3]
Appearance	Light green powder/crystalline solid	[1][4]
Solubility in Water	Highly insoluble/sparingly soluble	[1][5]
Solubility in Other Solvents	Insoluble in most organic solvents; Soluble in acids	[1][6]

Crystal Structure

Nickel(II) oxalate dihydrate crystallizes in the monoclinic system with the space group C2/c.[7] [8] The structure consists of Ni^{2+} ions coordinated by bidentate oxalate ligands and water molecules, forming polymeric chains.[1]

Crystallographic Parameter	Value	Reference
Crystal System	Monoclinic	[7]
Space Group	C2/c	[7]
a	11.8392(5) Å	[7]
b	5.3312(2) Å	[7]
c	9.8357(7) Å	[7]
β	126.723(5)°	[7]
V	497.59(3) Å ³	[7]
Z	4	[7]
Calculated Density	2.420 g/cm ³	[7]

Thermal Decomposition

The thermal decomposition of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ is a well-studied process that proceeds in distinct stages. The final product depends on the atmosphere in which the decomposition is carried out. In an inert atmosphere (like nitrogen or helium), the final product is metallic nickel, whereas in air, nickel oxide (NiO) is formed.^[2]

The decomposition process typically involves two main steps: dehydration followed by the decomposition of the anhydrous nickel oxalate.

Atmosphere	Step	Temperature Range (°C)	Mass Loss (%)	Gaseous Products	Solid Product	Reference
Inert (N_2 , He)	Dehydration	~180 - 250	~19.7 (theoretical : 19.71)	H_2O	NiC_2O_4	^[2] ^[9]
Decomposition	~320 - 400	~40.0	CO , CO_2	Ni	^[2]	
Air	Dehydration	~120 - 270	-	H_2O	NiC_2O_4	^[10] ^[11]
Decomposition	~315 - 340	~34.9	CO , CO_2	NiO	^[11]	

Note: The temperature ranges and mass losses can vary slightly depending on experimental conditions such as heating rate.

Spectroscopic Properties

Infrared and Raman spectroscopy are valuable tools for the characterization of nickel(II) oxalate dihydrate. The key vibrational bands and their assignments are summarized below.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference
3389	O-H stretching vibrations of water molecules	[7]
1640	H-O-H bending vibrations of water molecules	[7]
1357, 1315	C-O stretching, C-C stretching	[7]
818	Ni-O stretching, C-O & C-C stretching, C-C-O & O-C-O bending	[7]

Raman Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference
1701	C=O stretching vibrations and/or multiphonon processes	[7]
1621	H ₂ O bending vibrations	[7]
1454, 924	C-O and C-C stretching modes	[7]
597	Ni-O stretching, C-C-O and O-C-O bending vibrations	[7]
550, 307, 226	Predominantly Ni-O stretching and deformation modes	[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key characterization techniques for NiC₂O₄·2H₂O.

Synthesis of Nickel(II) Oxalate Dihydrate (Precipitation Method)

This protocol describes a common laboratory-scale synthesis of NiC₂O₄·2H₂O.

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$)
- Distilled water
- Beakers
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper
- Drying oven

Procedure:

- Prepare Reactant Solutions:
 - Dissolve a calculated amount of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ in a beaker with distilled water to create a nickel(II) chloride solution (e.g., 0.5 M).
 - In a separate beaker, dissolve a stoichiometric amount of $\text{Na}_2\text{C}_2\text{O}_4$ in distilled water to create a sodium oxalate solution (e.g., 0.5 M).
- Precipitation:
 - Place the nickel(II) chloride solution on a magnetic stirrer.
 - Slowly add the sodium oxalate solution to the nickel(II) chloride solution while stirring continuously. A light green precipitate of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ will form immediately.[1]
- Digestion (Optional but Recommended):
 - Continue stirring the mixture at room temperature for a period (e.g., 30-60 minutes) to allow the precipitate to age and improve filterability.

- Filtration and Washing:
 - Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.
 - Wash the precipitate several times with distilled water to remove any soluble impurities.
 - Wash the precipitate with a solvent like ethanol or acetone to facilitate drying.
- Drying:
 - Carefully transfer the filtered solid to a watch glass or petri dish.
 - Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.[\[7\]](#)

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.

Instrumentation:

- Thermogravimetric analyzer

Procedure:

- Sample Preparation:
 - Place a small, accurately weighed amount of the dried $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ sample (typically 5-10 mg) into the TGA sample pan (e.g., alumina or platinum crucible).
- Instrument Setup:
 - Place the sample pan in the TGA furnace.
 - Select the desired atmosphere (e.g., nitrogen, air, or helium) and set the flow rate (e.g., 20-50 mL/min).

- Program the temperature profile. A typical profile involves heating the sample from room temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Acquisition:
 - Start the TGA run. The instrument will record the sample's mass as a function of temperature.
- Data Analysis:
 - Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the temperatures of dehydration and decomposition and the corresponding mass losses.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.

Instrumentation:

- X-ray diffractometer with a suitable X-ray source (e.g., Cu $\text{K}\alpha$ radiation)

Procedure:

- Sample Preparation:
 - Finely grind the dried $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ powder using a mortar and pestle to ensure random orientation of the crystallites.
 - Mount the powdered sample onto a sample holder.
- Instrument Setup:
 - Place the sample holder in the diffractometer.

- Set the instrument parameters, including the 2θ angular range (e.g., $10-80^\circ$), step size, and scan speed.
- Data Acquisition:
 - Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at different 2θ angles.
- Data Analysis:
 - Compare the obtained XRD pattern with standard diffraction patterns from databases (e.g., JCPDS/ICDD) to confirm the identity and phase purity of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.
 - Perform Rietveld refinement of the data to determine the lattice parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.

Instrumentation:

- Fourier-transform infrared (FTIR) spectrometer

Procedure:

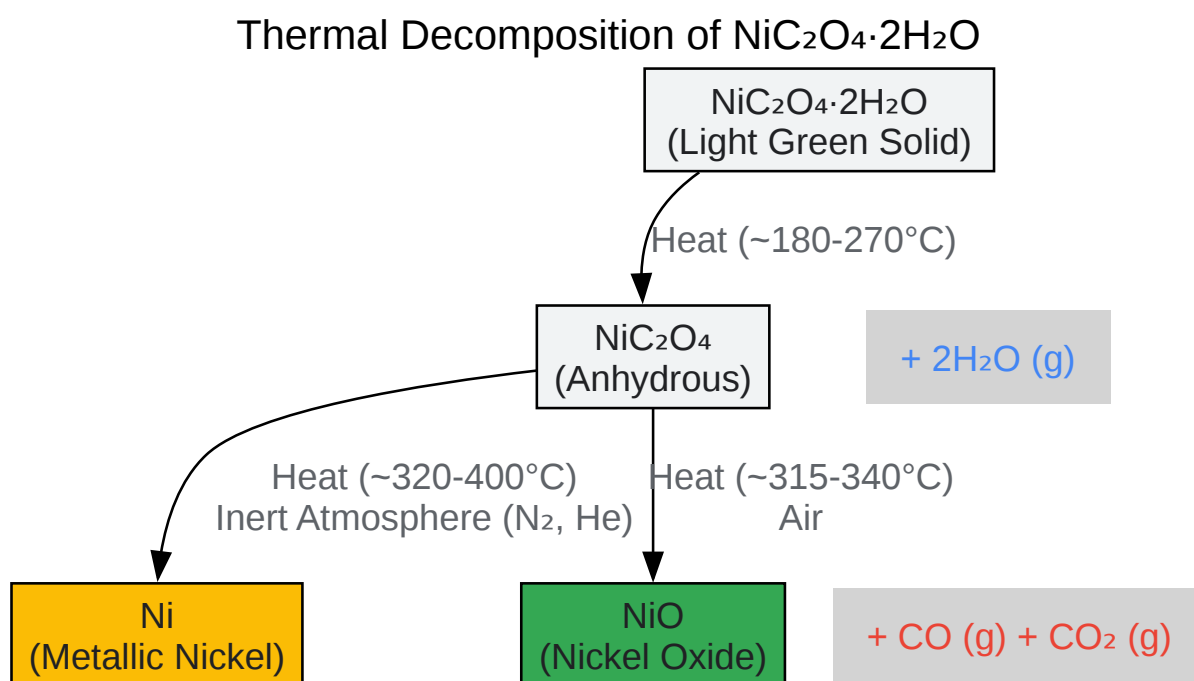
- Sample Preparation (KBr Pellet Method):
 - Mix a small amount of the dried $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ sample (typically 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.
 - Grind the mixture thoroughly in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the IR spectrum, typically in the range of $4000-400\text{ cm}^{-1}$.

- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the oxalate and water molecules.

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the thermal decomposition of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ in both inert and air atmospheres.

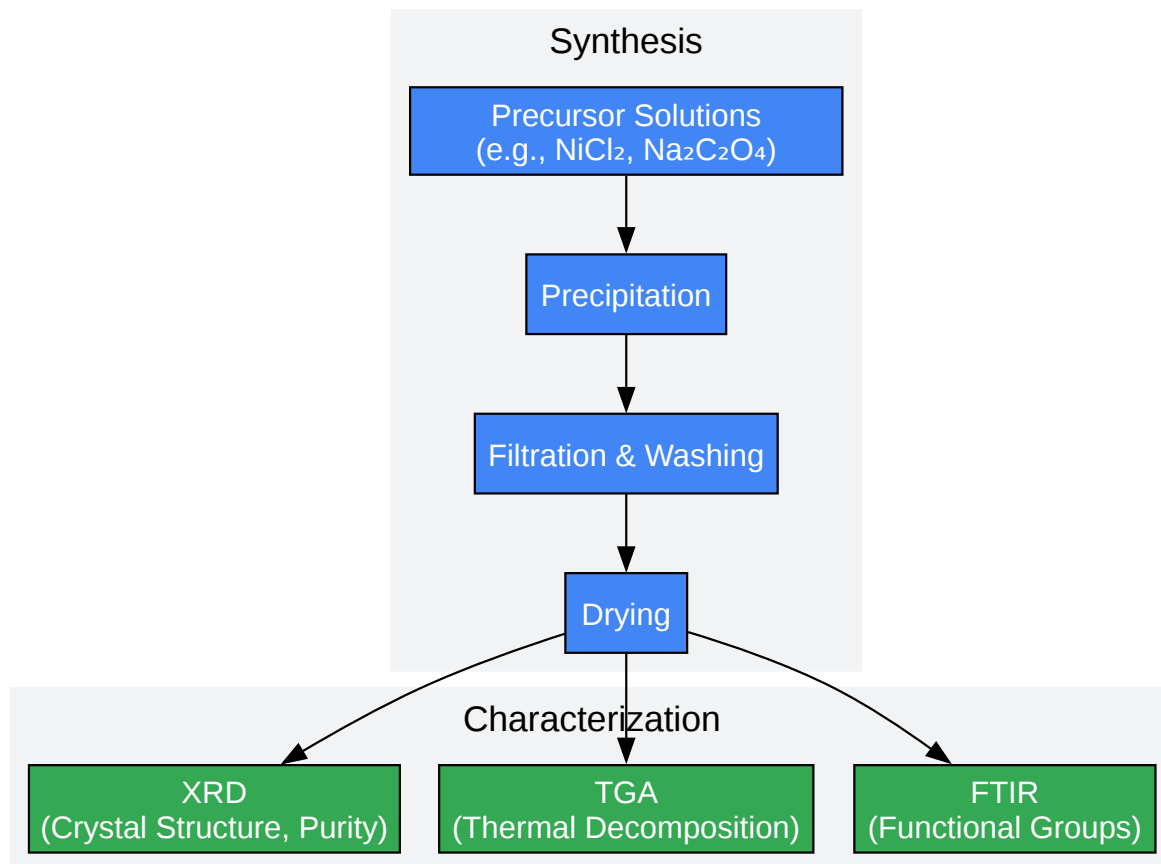


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Caption: Thermal decomposition pathway of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.

Experimental Workflow for Characterization

This diagram outlines a typical experimental workflow for the synthesis and characterization of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.

Experimental Workflow for $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ 

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Caption: Synthesis and characterization workflow.

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